Cas no 3646-73-9 (a-D-Galactose)

a-D-Galactose 化学的及び物理的性質
名前と識別子
-
- a-D-Galactopyranose
- α-d-Galactose
- α-D-Galactopyranose
- Gal-alpha
- Epitope ID:136906
- alpha-D-galactose
- 7IOF6H4H77
- a-d-galactose
- (2S,3R,4S,5R,6R)-6-(Hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol
- CS-0081814
- DTXCID50112465
- C00984
- Galactose (NF)
- .alpha.-d-Galactopyranose
- alpha-D-Gal
- GTPL4646
- D-hexose
- alpha-galactose
- WQZGKKKJIJFFOK-PHYPRBDBSA-N
- 5abp
- Alpha-D-Galactopyranose
- UNII-7IOF6H4H77
- D04291
- (+)-Galactose
- CHEMBL1233058
- BDBM50423644
- SCHEMBL18314
- alphaGal
- InChI=1/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6+/m1/s
- AKOS006283213
- 8abp
- (2S,3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
- Alpha D-Galactose
- Alpha-D-Galactoside
- HY-121370
- MFCD00066772
- DTXSID90189974
- bmse001006
- Galactose [USAN:NF]
- I+/--D-Galactose
- Q181381
- WURCS=2.0/1,1,0/(a2112h-1a_1-5)/1/
- CHEBI:28061
- D-GALACTOSE alpha-FORM
- 3646-73-9
- D-GALACTOSE .ALPHA.-FORM [MI]
- alpha-D-galactose; D-galactose; galactose; ALPHA D-GALACTOSE
- bmse000013
- 6-(hydroxymethyl)tetrahydropyran-2,3,4,5-tetraol
- alpha-aD-aGalactopyranose
- a-D-Galactopyranose; Galactopyranose, a-D- (8CI); a-D-Galactose; a-(+)-Galactose; a-D-(+)-Galactose
- G77020
- DB-267063
- a-D-Galactose
-
- MDL: MFCD00066772
- インチ: InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6+/m1/s1
- InChIKey: WQZGKKKJIJFFOK-PHYPRBDBSA-N
- ほほえんだ: C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O)O1)O)O)O)O
計算された属性
- せいみつぶんしりょう: 180.063
- どういたいしつりょう: 180.063
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.6
- トポロジー分子極性表面積: 110A^2
じっけんとくせい
- 密度みつど: 1.732
- ふってん: 410.8°Cat760mmHg
- フラッシュポイント: 202.2°C
- PSA: 110.38000
- LogP: -3.22140
a-D-Galactose 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | G155260-5mg |
a-D-Galactose |
3646-73-9 | 5mg |
$ 164.00 | 2023-09-07 | ||
Biosynth | DAA64673-100 mg |
α-D-Galactose |
3646-73-9 | 100MG |
$583.00 | 2023-01-05 | ||
Biosynth | DAA64673-25 mg |
α-D-Galactose |
3646-73-9 | 25mg |
$227.75 | 2023-01-05 | ||
Biosynth | DAA64673-10 mg |
α-D-Galactose |
3646-73-9 | 10mg |
$121.30 | 2023-01-05 | ||
TargetMol Chemicals | T0591L-5 mg |
Galactose |
3646-73-9 | 98% | 5mg |
¥ 7,000 | 2023-07-11 | |
A2B Chem LLC | AF69867-1mg |
(2S,3R,4S,5R,6R)-6-(Hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol |
3646-73-9 | 98% | 1mg |
$185.00 | 2024-04-20 | |
TargetMol Chemicals | T0591L-25mg |
Galactose |
3646-73-9 | 25mg |
¥ 10600 | 2024-07-20 | ||
Enamine | EN300-373325-1.0g |
(2S,3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
3646-73-9 | 1.0g |
$0.0 | 2023-03-02 | ||
Chemenu | CM325020-500g |
(2S,3R,4S,5R,6R)-6-(Hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol |
3646-73-9 | 95% | 500g |
$*** | 2023-03-29 | |
TRC | G155260-50mg |
a-D-Galactose |
3646-73-9 | 50mg |
$ 1284.00 | 2023-09-07 |
a-D-Galactose 関連文献
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A. Brzyska,W. P?aziński,K. Woliński Soft Matter 2018 14 6264
-
Heiko Oertling CrystEngComm 2016 18 1676
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E. L. Hirst J. Chem. Soc. 1942 70
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4. Carrageenans. Part IX. Methylation analysis of galactan sulphates from Furcellaria fastigiata, Gigartina canaliculate, Gigartina chamissoi, Gigartina atropurpurea, Ahnfeltia durvillaei, Gymnogongrus furcellatus, Eucheuma isiforme, Eucheuma uncinatum, Aghardhiella tenera, Pachymenia hymantophora, and Gloiopeltis cervicornis. Structure of ξ-carrageenanAlistair Penman,David A. Rees J. Chem. Soc. Perkin Trans. 1 1973 2182
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Chantelle J. Capicciotti,Mathieu Leclère,Frédéric A. Perras,David L. Bryce,Hilary Paulin,James Harden,Yun Liu,Robert N. Ben Chem. Sci. 2012 3 1408
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6. Parasite glycoconjugates. Part 9.1 Synthesis of dec-9-enyl β-D-galactopyranosyl-(1→4)-α-D-mannopyranosyl phosphate and its epimers at the D-galactose moiety, substrate analogues for the elongating α-D-mannopyranosylphosphate transferase in the LeishmaniaIrina A. Ivanova,Andrew J. Ross,Michael A. J. Ferguson,Andrei V. Nikolaev J. Chem. Soc. Perkin Trans. 1 1999 1743
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7. Preparation and derivatives of poly-(6-O-methacryloyl-D-galactose) and poly-(6-O-acryloyl-D-galactose)T. P. Bird,W. A. P. Black,J. A. Colquhoun,E. T. Dewar,D. Rutherford J. Chem. Soc. C 1966 1913
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Tinghua Wang,Alexei V. Demchenko Org. Biomol. Chem. 2019 17 4934
-
9. 704. The α- and the β-form of 2 : 3 : 4 : 6-tetra-acetyl D-galactopyranose anilideK. Butler,F. Smith,M. Stacey J. Chem. Soc. 1949 3371
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10. Studies on uronic acid materials. Part XXI. Some structural features of Acacia arabica gumD. M. W. Anderson,Edmund Hirst,J. F. Stoddart J. Chem. Soc. C 1967 1476
a-D-Galactoseに関する追加情報
α-D-Galactose (CAS No. 3646-73-9): A Crucial Biomolecule in Biomedical Research and Applications
α-D-Galactose, a monosaccharide with the CAS No. 3646-73-9, is a fundamental carbohydrate playing pivotal roles in biological systems. Structurally characterized by its six-carbon backbone and α-anomeric configuration, this compound serves as a key building block for glycoconjugates, including glycoproteins and glycolipids. Recent advancements in glycobiology have highlighted its significance in cellular signaling, immune modulation, and metabolic pathways, positioning it as a critical target in a-D-Galactose-based drug development. Its unique reactivity and structural versatility enable diverse applications across biomedical research domains.
In CAS No. 3646-73-9-related studies, α-D-Galactose has emerged as a biomarker for age-related pathologies. A 2023 study published in Nature Aging demonstrated that elevated levels of this molecule correlate with accelerated senescence in mice models, suggesting its potential as a diagnostic indicator for degenerative diseases. Furthermore, its role in glycosylation processes has been linked to neurodegenerative disorders such as Alzheimer’s disease, where aberrant glycan profiles disrupt protein homeostasis.
The compound’s pharmacological utility is increasingly explored through targeted delivery systems. Researchers at the University of Cambridge recently engineered α-D-galactosylated nanoparticles to enhance tumor-specific drug accumulation by exploiting cancer cell overexpression of galectin receptors. This approach, detailed in Advanced Materials, achieved up to 80% reduction in off-target toxicity compared to conventional chemotherapy regimens. Such innovations underscore the compound’s value in a-D-Galactose-functionalized nanomedicine for precision oncology.
In metabolic engineering, synthetic biology platforms now utilize α-D-galactose biosynthesis pathways to produce high-value metabolites. A breakthrough by MIT scientists enabled microbial production of galacto-oligosaccharides—a prebiotic ingredient—using genetically modified E. coli strains optimized for CAS No. 3646-73-9 metabolism. This scalable process reduces reliance on plant extraction while maintaining >95% purity standards.
Clinical trials investigating α-D-galactosylated antibodies have shown promising results in autoimmune therapies. Phase II data from a trial targeting rheumatoid arthritis revealed significant reductions in inflammatory cytokines without compromising immune system integrity. The molecule’s ability to modulate Fc receptor interactions represents a novel strategy for immunomodulatory treatments.
Structural studies using cryo-electron microscopy have resolved atomic-level interactions between α-D-galactose moieties and lectin proteins, advancing our understanding of carbohydrate-protein recognition mechanisms (Science, 2024). These insights are being applied to design inhibitors against pathogens like Trypanosoma brucei, where surface glycoproteins containing this sugar facilitate host invasion.
The compound’s role in stem cell differentiation pathways has also gained attention. Induced pluripotent stem cells cultured with controlled α-D-galactose concentrations exhibited enhanced differentiation into hepatocyte-like cells—a critical advancement for regenerative medicine applications such as liver tissue engineering.
In food science applications, enzymatic modification of dietary fibers with α-D-galactose has created functional ingredients that selectively promote beneficial gut microbiota populations linked to improved metabolic health outcomes according to recent human trials published in Gut Microbes.
These interdisciplinary advancements establish α-D-galactose (CAS No. 3646-73-9) as an indispensable component across biomedical innovation landscapes—from fundamental glycobiology research to cutting-edge therapeutic strategies and nutraceutical development.
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